

In-Depth Technical Guide: Ethyl 5,5,5-trifluoro-4-oxopentanoate

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Compound of Interest

Compound Name: Ethyl 5,5,5-trifluoro-4-oxopentanoate

Cat. No.: B1317320

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CAS Number: 70961-05-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 5,5,5-trifluoro-4-oxopentanoate**, a valuable fluorinated building block in organic synthesis. The document details its chemical and physical properties, safety information, a plausible synthetic route, and its potential applications in the synthesis of complex heterocyclic structures relevant to drug discovery.

Chemical and Physical Properties

Ethyl 5,5,5-trifluoro-4-oxopentanoate is a specialty chemical recognized for its utility as an intermediate in various synthetic processes.^[1] The trifluoromethyl group significantly influences its reactivity and the properties of the resulting molecules, making it a compound of interest for medicinal chemistry.

Property	Value	Reference(s)
CAS Number	70961-05-6	[2][3]
Molecular Formula	C ₇ H ₉ F ₃ O ₃	
Molecular Weight	198.14 g/mol	
Boiling Point	185 °C	[4]
Density	1.230 g/cm ³	[4]
Flash Point	64 °C	[4]
Purity	Typically ≥96%	[3]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling **Ethyl 5,5,5-trifluoro-4-oxopentanoate**. The following information is a summary of GHS classifications and should be supplemented with a thorough review of the full Safety Data Sheet (SDS) before use.

Hazard	Classification
Physical Hazards	Combustible liquid
Health Hazards	Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation

Storage: Store in a well-ventilated place. Keep container tightly closed. Keep cool.

Synthesis of Ethyl 5,5,5-trifluoro-4-oxopentanoate

While a specific detailed experimental protocol for the synthesis of **Ethyl 5,5,5-trifluoro-4-oxopentanoate** (CAS 70961-05-6) is not readily available in the provided search results, a highly plausible and analogous method is the Claisen condensation. This reaction is commonly used for the formation of β-keto esters. The synthesis of a constitutional isomer, ethyl 5,5,5-

trifluoro-2-oxopentanoate, is achieved through a Claisen condensation of ethyl trifluoroacetate and ethyl propionate.[5]

Based on this, a likely synthetic pathway for **Ethyl 5,5,5-trifluoro-4-oxopentanoate** would involve the Claisen condensation of ethyl trifluoroacetate with acetone, followed by a reaction with an ethylating agent or a related multi-step synthesis.

Plausible Experimental Protocol: Claisen-type Condensation

Objective: To synthesize **Ethyl 5,5,5-trifluoro-4-oxopentanoate**.

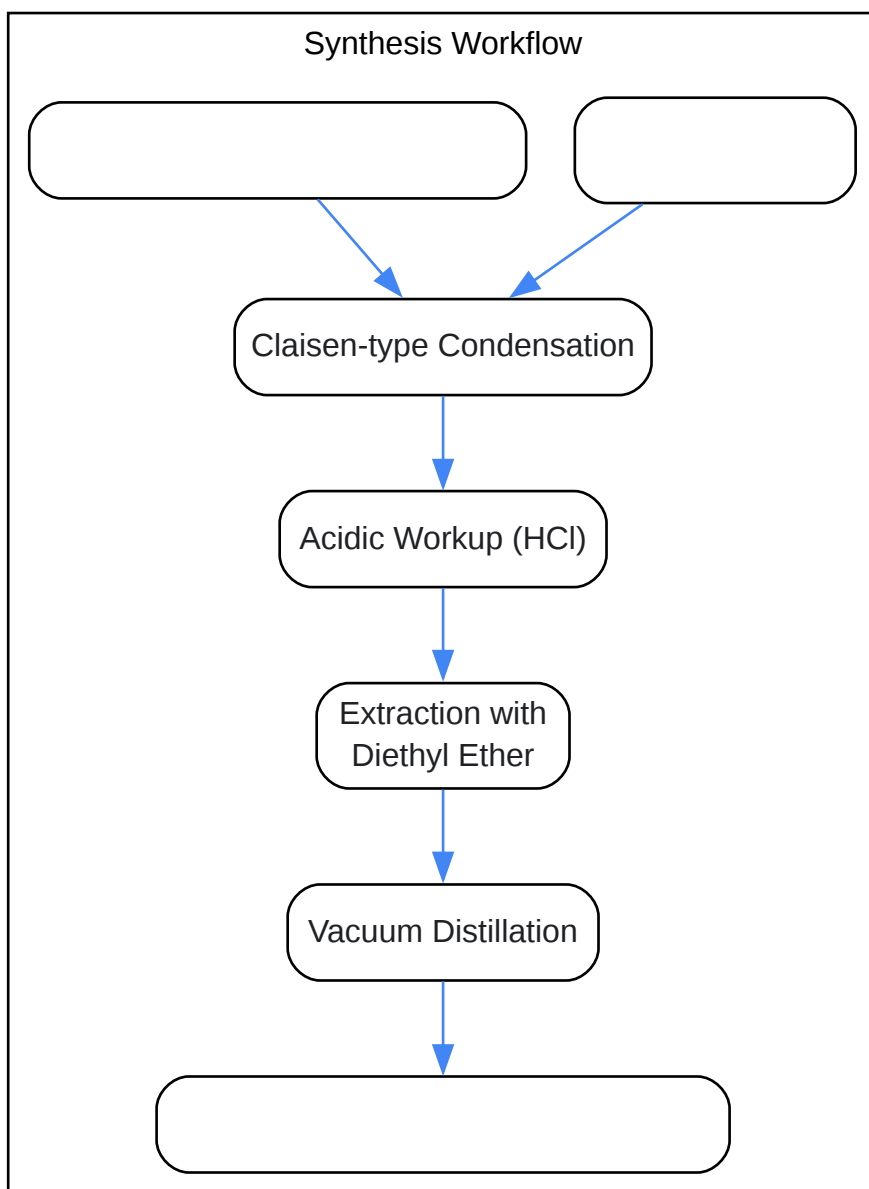
Materials:

- Ethyl trifluoroacetate
- Acetone
- Sodium ethoxide (NaOEt) or another suitable base
- Anhydrous ethanol or other suitable solvent
- Diethyl ether
- Hydrochloric acid (for neutralization)
- Magnesium sulfate or sodium sulfate (for drying)

Procedure:

- A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
- A mixture of ethyl trifluoroacetate and acetone is added dropwise to the sodium ethoxide solution at a controlled temperature, typically 0-5 °C.

- After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to drive the condensation to completion.
- The reaction mixture is then cooled, and the solvent is removed under reduced pressure.
- The resulting residue is dissolved in water and acidified with dilute hydrochloric acid to neutralize the excess base and protonate the enolate.
- The aqueous layer is extracted several times with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
- The crude product is then purified by vacuum distillation to yield **Ethyl 5,5,5-trifluoro-4-oxopentanoate**.



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Caption: Plausible synthesis workflow for **Ethyl 5,5,5-trifluoro-4-oxopentanoate**.

Applications in Heterocyclic Synthesis

Trifluoromethylated β -ketoesters are versatile precursors for the synthesis of a wide range of heterocyclic compounds, which are of significant interest in drug discovery due to their diverse biological activities. While specific reaction protocols for **Ethyl 5,5,5-trifluoro-4-**

oxopentanoate are not detailed in the provided search results, its chemical structure suggests its utility in multicomponent reactions.

For instance, related polyfluoroalkyl-3-oxo esters are known to undergo three-component reactions with aldehydes and diamines to produce diverse pyrido[1,2-a]pyrimidines.[6] This suggests that **Ethyl 5,5,5-trifluoro-4-oxopentanoate** could be a valuable substrate for similar transformations.

Potential Three-Component Reaction for Pyrimidine Synthesis

Objective: To synthesize a trifluoromethyl-substituted dihydropyrimidine derivative.

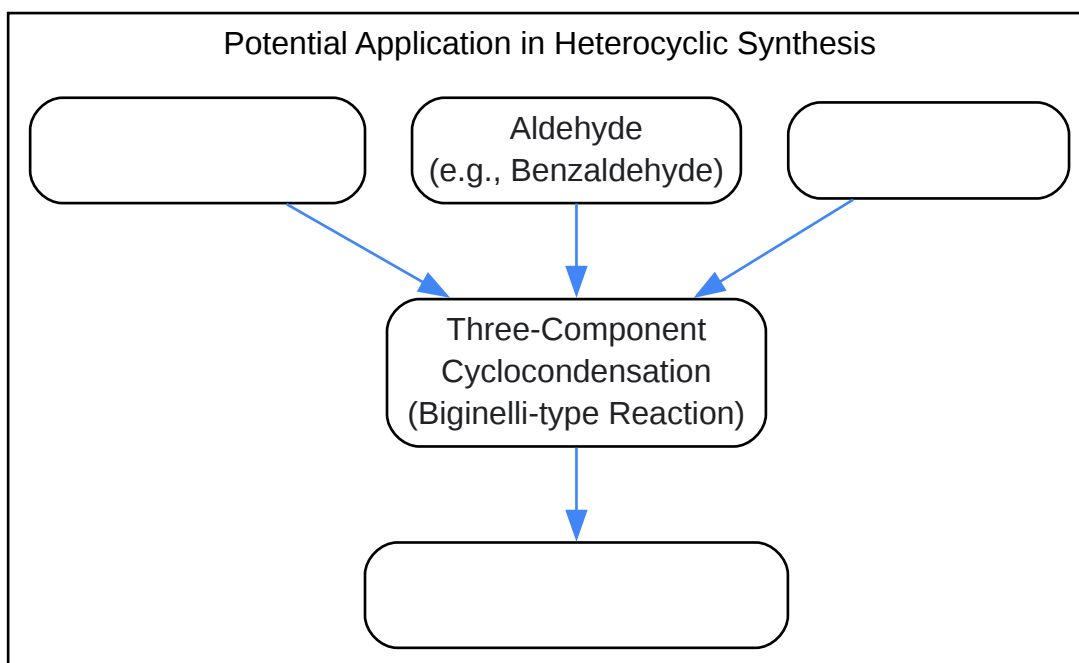
Materials:

- **Ethyl 5,5,5-trifluoro-4-oxopentanoate**
- An aromatic or aliphatic aldehyde (e.g., benzaldehyde)
- Urea or thiourea
- A catalytic amount of acid (e.g., HCl or p-toluenesulfonic acid)
- Ethanol or another suitable solvent

Procedure:

- To a solution of **Ethyl 5,5,5-trifluoro-4-oxopentanoate** and the chosen aldehyde in ethanol, urea (or thiourea) and a catalytic amount of acid are added.
- The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
- Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- The residue is then triturated with cold water or a mixture of ether and hexane to induce precipitation of the product.

- The solid product is collected by filtration, washed with a small amount of cold solvent, and dried.
- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).



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Caption: Logical workflow for a potential three-component reaction.

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